亮氨酰-酪氨酰-亮氨酸

描述

Leucyl-tyrosyl-leucine is a dipeptide that has been found to exhibit antidepressant-like activity in mice . It is administered orally, intracerebroventricularly, or intraperitoneally . It is also known to increase the amount of cells expressing c-Fos, a marker for neuronal activity, in the dentate gyrus of the hippocampus .

Synthesis Analysis

Leucyl-tRNA synthetase inhibitors have been designed and synthesized by retaining leucine and replacing adenosine phosphate with amido-substituted aniline . All compounds were designed under the guidance of computer-aided drug design .Molecular Structure Analysis

The non-zeolitic behavior of L-leucyl–L-leucine and its self-organization in solid state and from solutions with the formation of different nanostructures are reported . This dipeptide forms porous crystals .Chemical Reactions Analysis

Aminoacyl-tRNA synthetases (ARSs) are essential enzymes that ligate amino acids to their cognate tRNAs during protein synthesis . ARS catalyzes a two-step transesterification reaction .Physical And Chemical Properties Analysis

The non-zeolitic behavior of L-leucyl–L-leucine and its self-organization in solid state and from solutions with the formation of different nanostructures are reported . This dipeptide forms porous crystals .科学研究应用

1. 酶活性与蛋白质代谢

亮氨酰-酪氨酰-亮氨酸在酶活性与蛋白质代谢中发挥作用。研究表明,某些肽,包括含亮氨酸的序列,可以激活酶作用,影响肌肉中的蛋白质周转。例如,青霉素蛋白酶水解 L-亮氨酰-L-酪氨酰酰胺的反应被非底物肽激活,这表明负责增加催化活性的酶发生了构象变化 (Wang, Dorrington, & Hofmann, 1974)。此外,亮氨酸已被确定为肌肉中蛋白质周转的潜在调节剂,表明其在肌肉蛋白质合成和降解中具有重要作用 (Buse & Reid, 1975)。

2. 结构分析与分子相互作用

亮氨酸和酪氨酸在蛋白质的结构分析和分子相互作用中起着至关重要的作用。对这些氨基酸在表面的吸附结构的研究提供了对其稳定性和相互作用机制的见解。例如,研究了亮氨酸和酪氨酸吸附在 Cu(110) 表面上的结构,揭示了每种氨基酸吸附时特定的有利结构,从而有助于理解氨基酸-表面相互作用 (Lee & Kim, 2020)。

3. 氨基酸转运与血脑屏障通透性

亮氨酰-酪氨酰-亮氨酸在研究生物屏障中的氨基酸转运方面具有重要意义。例如,含亮氨酸和酪氨酸的肽——亮氨酸脑啡肽穿过血脑屏障的转运一直是研究的主题,突出了特定的转运机制和这些氨基酸在穿越生物膜中的作用 (Zlokovic et al., 1987)。

4. 在细胞和分子生物学中的作用

亮氨酸和酪氨酸在各种细胞和分子生物学过程中至关重要。例如,研究结合了光笼罩 L-酪氨酸的酪氨酰-tRNA 合成酶证明了这些氨基酸在时间分辨 X 射线晶体学中的效用,为理解蛋白质活性以及细胞定位提供了一个框架,以响应外部提示 (Hosaka et al., 2022)。

未来方向

属性

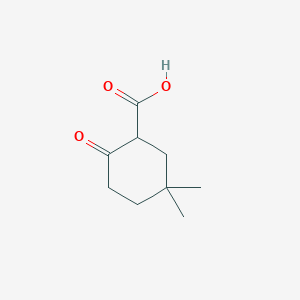

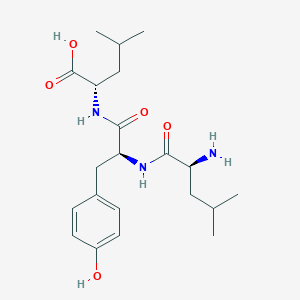

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O5/c1-12(2)9-16(22)19(26)23-17(11-14-5-7-15(25)8-6-14)20(27)24-18(21(28)29)10-13(3)4/h5-8,12-13,16-18,25H,9-11,22H2,1-4H3,(H,23,26)(H,24,27)(H,28,29)/t16-,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKHAFUAPZCCDU-BZSNNMDCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。